4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine
Description
The exact mass of the compound this compound is 344.17831596 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-methyl-4-[[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6S/c1-14-20-15(12-24-14)11-21-6-8-23(9-7-21)17-10-16(18-13-19-17)22-4-2-3-5-22/h10,12-13H,2-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCOMGODYYXYPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C3=NC=NC(=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Thiazole Ring : The 2-methyl-1,3-thiazole moiety is known for its diverse biological properties, including antimicrobial and anticancer activities.
- Piperazine Linkage : The piperazine ring is often associated with pharmacological effects, enhancing solubility and bioavailability.
- Pyrimidine Component : Pyrimidines are commonly found in nucleic acids and exhibit various biological activities.
The molecular formula of the compound is with a molecular weight of approximately 306.43 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds containing the thiazole ring have shown effectiveness against various bacterial strains. A study reported that derivatives similar to our compound exhibited moderate to strong antibacterial effects against Gram-positive and Gram-negative bacteria .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate to good antimicrobial activity | |
| Thiazole derivatives | Effective against E. coli, S. aureus |
Anticancer Potential
The thiazole-containing compounds have been investigated for their anticancer properties as well. Research has indicated that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives of thiazoles have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A series of thiazole-piperazine derivatives were synthesized and tested for antimicrobial activity. The results indicated that the presence of both thiazole and piperazine significantly enhanced the antimicrobial properties compared to compounds lacking these moieties . -
Case Study on Anticancer Activity :
In a study evaluating the anticancer effects of thiazole derivatives, it was found that specific substitutions on the thiazole ring led to increased cytotoxicity against breast cancer cell lines. The mechanism was attributed to the modulation of apoptotic pathways .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Formation of Thiazole Ring : Starting from appropriate precursors like 2-methylthiazole.
- Piperazine Linkage : The introduction of the piperazine moiety through N-substitution reactions.
- Final Pyrimidine Coupling : Utilizing coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for efficient bond formation.
Scientific Research Applications
Pharmacological Applications
The compound has shown potential in various pharmacological contexts:
- Antitumor Activity : Research indicates that derivatives of pyrimidine compounds exhibit significant antitumor effects. The specific interactions of the thiazole and piperazine groups enhance the compound's ability to inhibit cancer cell proliferation.
- Antimicrobial Properties : Studies have demonstrated that thiazole derivatives possess antimicrobial activity. The presence of the piperazine moiety may enhance this effect, making it a candidate for developing new antimicrobial agents.
- Neuropharmacology : The piperazine and pyrrolidine components are known to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety and depression.
Medicinal Chemistry
In medicinal chemistry, the compound serves as a scaffold for synthesizing new drugs:
- Drug Design : The structural versatility of this compound allows for modifications that can lead to improved efficacy and reduced side effects in drug candidates targeting various diseases.
- Structure-Activity Relationship (SAR) Studies : The compound is often used in SAR studies to understand how changes in its structure affect biological activity, guiding the design of more potent derivatives.
Material Science
The unique properties of this compound extend into material science:
- Polymer Chemistry : Compounds containing thiazole and piperazine units can be incorporated into polymer matrices to create materials with specific mechanical and thermal properties.
- Nanotechnology : Research is exploring the use of this compound in nanomaterials for drug delivery systems, where its ability to form stable complexes with drugs can enhance bioavailability.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
